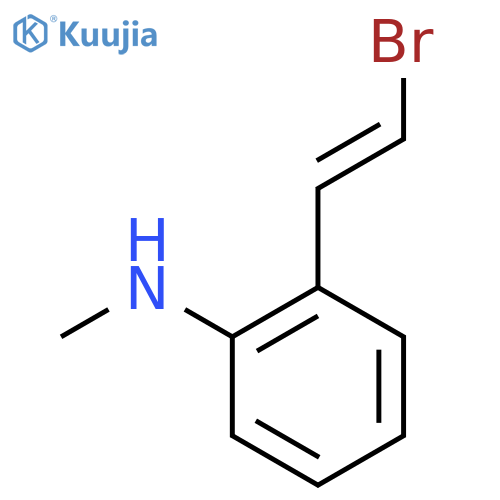Cas no 2138803-67-3 (2-(2-bromoethenyl)-N-methylaniline)
2-(2-ブロモエテニル)-N-メチルアニリンは、臭素化ビニル基とメチルアミン基を有する芳香族化合物です。この化合物は有機合成中間体として重要な役割を果たし、特に医薬品や農薬の製造において有用な前駆体となります。分子内にブロモエテニル基を有するため、求核置換反応やクロスカップリング反応に適した反応性を示します。また、N-メチルアニリン構造は電子供与性を持つため、特定の反応条件下で高い選択性を発揮します。安定性と反応性のバランスが良く、精密有機合成において効率的な利用が可能です。

2138803-67-3 structure
商品名:2-(2-bromoethenyl)-N-methylaniline
2-(2-bromoethenyl)-N-methylaniline 化学的及び物理的性質
名前と識別子
-
- 2-(2-bromoethenyl)-N-methylaniline
- 2138803-67-3
- EN300-802639
-
- インチ: 1S/C9H10BrN/c1-11-9-5-3-2-4-8(9)6-7-10/h2-7,11H,1H3/b7-6+
- InChIKey: AYDOMBGTIRPIPE-VOTSOKGWSA-N
- ほほえんだ: Br/C=C/C1C=CC=CC=1NC
計算された属性
- せいみつぶんしりょう: 210.99966g/mol
- どういたいしつりょう: 210.99966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 12Ų
2-(2-bromoethenyl)-N-methylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-802639-0.5g |
2-(2-bromoethenyl)-N-methylaniline |
2138803-67-3 | 95% | 0.5g |
$1124.0 | 2024-05-21 | |
| Enamine | EN300-802639-10.0g |
2-(2-bromoethenyl)-N-methylaniline |
2138803-67-3 | 95% | 10.0g |
$5037.0 | 2024-05-21 | |
| Enamine | EN300-802639-2.5g |
2-(2-bromoethenyl)-N-methylaniline |
2138803-67-3 | 95% | 2.5g |
$2295.0 | 2024-05-21 | |
| Enamine | EN300-802639-1.0g |
2-(2-bromoethenyl)-N-methylaniline |
2138803-67-3 | 95% | 1.0g |
$1172.0 | 2024-05-21 | |
| Enamine | EN300-802639-0.1g |
2-(2-bromoethenyl)-N-methylaniline |
2138803-67-3 | 95% | 0.1g |
$1031.0 | 2024-05-21 | |
| Enamine | EN300-802639-0.05g |
2-(2-bromoethenyl)-N-methylaniline |
2138803-67-3 | 95% | 0.05g |
$983.0 | 2024-05-21 | |
| Enamine | EN300-802639-0.25g |
2-(2-bromoethenyl)-N-methylaniline |
2138803-67-3 | 95% | 0.25g |
$1078.0 | 2024-05-21 | |
| Enamine | EN300-802639-5.0g |
2-(2-bromoethenyl)-N-methylaniline |
2138803-67-3 | 95% | 5.0g |
$3396.0 | 2024-05-21 |
2-(2-bromoethenyl)-N-methylaniline 関連文献
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
2138803-67-3 (2-(2-bromoethenyl)-N-methylaniline) 関連製品
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
